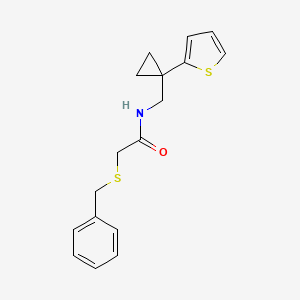

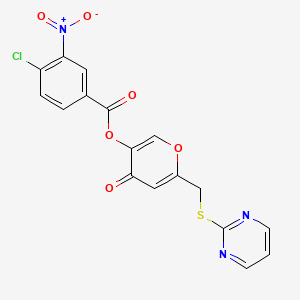

![molecular formula C19H13F2N5OS B2489823 N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide CAS No. 852374-64-2](/img/structure/B2489823.png)

N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research into N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide-like compounds involves exploring their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their potential biological and pharmacological activities, which are attributed to their complex heterocyclic structures.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic heterocyclic scaffolds. For example, the synthesis of related triazolopyridazine compounds involves reacting specific amidines with sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinones, which are further modified through cyclization and substitution reactions to introduce desired functional groups (J. Medwid et al., 1990).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using spectroscopic techniques (IR, NMR, LC-MS) and X-ray crystallography. These analyses provide insights into the compound's geometry, electronic structure, and intermolecular interactions. For instance, the structural elucidation of a triazolopyridazine derivative was confirmed through comprehensive spectroscopic techniques and X-ray crystallography, highlighting the importance of these methods in understanding compound structures (Hamdi Hamid Sallam et al., 2021).

Scientific Research Applications

Anticancer Applications

N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide and its derivatives have been explored for their potential in cancer treatment. For example, a modified form of the compound, with the acetamide group replaced by an alkylurea moiety, demonstrated potent anticancer effects, exhibiting significant antiproliferative activities against various human cancer cell lines. These modifications have been shown to retain the compound's inhibitory activity against PI3Ks and mTOR while dramatically reducing its acute oral toxicity, indicating their potential as effective anticancer agents with lower side effects (Wang et al., 2015).

Antiviral Activity

Some derivatives of the compound have shown promise as antiviral agents, particularly against the hepatitis-A virus (HAV). Specific derivatives demonstrated significant virus count reduction in plaque reduction infectivity assays, indicating their potential as antiviral treatments (Shamroukh & Ali, 2008).

Structural and Material Studies

The compound and its derivatives have also been studied for their structural characteristics. For instance, a series of derivatives underwent oxidative intramolecular cyclization, revealing interesting molecular structures and interactions. Such compounds were characterized by various spectroscopic techniques and screened for cytotoxic activity, although without significant activity. This kind of research is crucial for understanding the molecular properties and potential applications of the compound in various fields (Aggarwal et al., 2019).

Antioxidant Properties

Derivatives of the compound have been investigated for their antioxidant properties. In one study, triazolo-thiadiazoles were assessed through spectrophotometric methods and lipid peroxide assays, exhibiting potent antioxidant activity. This indicates potential applications in mitigating oxidative stress-related conditions or in developing treatments that require antioxidant properties (Sunil et al., 2010).

properties

IUPAC Name |

N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N5OS/c20-13-4-1-3-12(9-13)19-24-23-16-7-8-18(25-26(16)19)28-11-17(27)22-15-6-2-5-14(21)10-15/h1-10H,11H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOMGLFJRXTWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

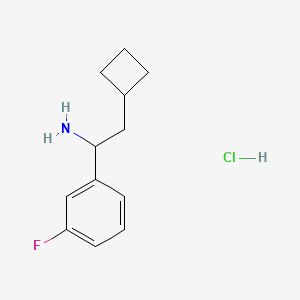

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B2489742.png)

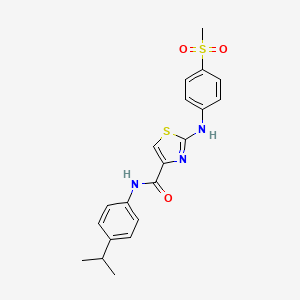

![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)

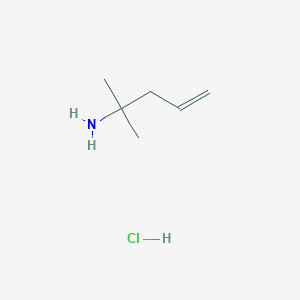

![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)

![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)

![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)